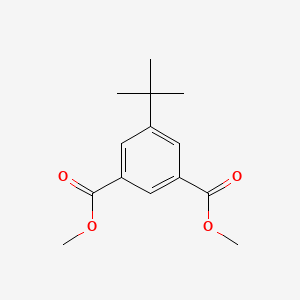
2,2-Bis(3-aminophényl)hexafluoropropane
Vue d'ensemble
Description
2,2-Bis(3-aminophenyl)hexafluoropropane is a useful research compound. Its molecular formula is C15H12F6N2 and its molecular weight is 334.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-Bis(3-aminophenyl)hexafluoropropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Bis(3-aminophenyl)hexafluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(3-aminophenyl)hexafluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ingénierie aérospatiale
Le 2,2-Bis(3-aminophényl)hexafluoropropane est utilisé en ingénierie aérospatiale pour le développement de films de polyimide. Ces films sont connus pour leur exceptionnelle stabilité thermique et sont utilisés dans la construction de boucliers thermiques de véhicules de rentrée, de buses de fusées et d'autres composants qui nécessitent des matériaux capables de résister à des températures extrêmes .
Électronique
Dans le domaine de l'électronique, ce composé sert de précurseur pour les polymères de polybenzoxazole et de polyimide. Ces polymères sont essentiels à la production de couches isolantes haute performance et de matériaux diélectriques pour les appareils électroniques avancés .
Dispositifs médicaux
Le secteur biomédical tire profit de l'utilisation du this compound pour créer des matériaux à base de polyimide destinés aux dispositifs médicaux. Ces matériaux offrent une biocompatibilité élevée et une stabilité, essentielles pour les implants et les dispositifs médicaux à long terme .
Industrie automobile
Ce composé contribue à l'industrie automobile en fournissant une base pour les adhésifs et les mastics haute température. Ceux-ci sont essentiels dans la fabrication de composants qui doivent supporter des contraintes thermiques élevées, comme les pièces de moteur .
Stockage d'énergie
Le this compound joue un rôle crucial dans le développement de membranes pour piles à combustible. Ces membranes présentent une conductivité protonique élevée et une stabilité thermique, ce qui les rend adaptées à une utilisation dans les piles à combustible à hydrogène .
Adhésifs
Dans l'industrie des adhésifs, le this compound est utilisé pour synthétiser des adhésifs de polyimide. Ces adhésifs offrent une excellente résistance à la chaleur et sont utilisés dans des applications où les adhésifs conventionnels échoueraient .
Matériaux composites
Enfin, ce composé est utilisé dans la synthèse de matériaux composites, en particulier les composites carbone-carbone. Ces composites sont connus pour leur rapport résistance/poids élevé et sont utilisés dans la fabrication de composants structurels pour diverses industries .
Mécanisme D'action
Target of Action
The primary target of 2,2-Bis(3-aminophenyl)hexafluoropropane is the polyimide film . This compound is used in the preparation of polyimide film from polyamic acid slurry .
Mode of Action
The compound interacts with its target by serving as a monomer in the synthesis of polyimide films . It reacts with other compounds in a condensation polymerization process to form polyimides .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis ofpolyimide films , which are used in various high-performance applications due to their excellent thermal, mechanical, and chemical resistance properties .
Pharmacokinetics
It’s known that the compound has amelting point of 86 °C and a predicted boiling point of 348.5±42.0 °C .
Result of Action
The result of the action of 2,2-Bis(3-aminophenyl)hexafluoropropane is the formation of polyimide films . These films are used in various applications that require high structural strength and thermal stability, such as in the manufacture of re-entry missile nose cones, leading edges, rocket nozzles, and other structures .
Action Environment
The action of 2,2-Bis(3-aminophenyl)hexafluoropropane is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the compound is stable at room temperature and insoluble in water, but soluble in organic solvents such as chloroform and benzene . These properties can influence the compound’s action, efficacy, and stability in its applications.
Safety and Hazards
The compound is moderately toxic by ingestion and skin contact. It is an eye irritant . It causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it gets on skin .
Orientations Futures
2,2-Bis(3-aminophenyl)hexafluoropropane is an important intermediate for synthesizing thermally stable resins, which are used for high-temperature structural composites and high carbon yield structural matrices, such as carbon-carbon composites. These materials are used to manufacture re-entry missile nose cones, leading edges, rocket nozzles, and other structures that require high structural strength and thermal stability .
Analyse Biochimique
Biochemical Properties
2,2-Bis(3-aminophenyl)hexafluoropropane plays a significant role in biochemical reactions, particularly in the synthesis of polyimide films from polyamic acid slurry . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with dicarboxylic anhydride to form polyimide membranes, which exhibit gas selectivity for hydrogen due to their ultrafine microporosity . The nature of these interactions involves the formation of strong covalent bonds, which contribute to the stability and functionality of the resulting polyimide structures.
Cellular Effects
The effects of 2,2-Bis(3-aminophenyl)hexafluoropropane on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin and eye irritation, indicating its potential impact on cellular integrity and function . Additionally, its interaction with cellular components can lead to changes in gene expression, which may result in altered cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2,2-Bis(3-aminophenyl)hexafluoropropane exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form strong covalent bonds with enzymes and other proteins can lead to significant changes in their activity and function . Furthermore, 2,2-Bis(3-aminophenyl)hexafluoropropane can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Bis(3-aminophenyl)hexafluoropropane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2-Bis(3-aminophenyl)hexafluoropropane is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent cellular effects, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 2,2-Bis(3-aminophenyl)hexafluoropropane vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can cause significant toxic effects, including skin and eye irritation, respiratory distress, and potential systemic toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound’s effects are most pronounced. Careful dosage management is essential to minimize adverse effects and ensure the compound’s safe use in experimental settings.
Metabolic Pathways
2,2-Bis(3-aminophenyl)hexafluoropropane is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism. Understanding the metabolic pathways of 2,2-Bis(3-aminophenyl)hexafluoropropane is crucial for predicting its biochemical effects and potential toxicity.
Transport and Distribution
The transport and distribution of 2,2-Bis(3-aminophenyl)hexafluoropropane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to specific proteins can influence its transport across cellular membranes and its distribution within various tissues. This, in turn, affects its overall biochemical activity and potential toxicity.
Subcellular Localization
The subcellular localization of 2,2-Bis(3-aminophenyl)hexafluoropropane is a critical factor that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall biochemical activity. Understanding the subcellular localization of 2,2-Bis(3-aminophenyl)hexafluoropropane is essential for elucidating its mechanism of action and potential effects on cellular function.
Propriétés
IUPAC Name |
3-[2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-3-1-5-11(22)7-9)10-4-2-6-12(23)8-10/h1-8H,22-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUCUHVQYAPMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C2=CC(=CC=C2)N)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348120 | |
| Record name | 2,2-Bis(3-aminophenyl)hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47250-53-3 | |
| Record name | 2,2-Bis(3-aminophenyl)hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Bis(3-aminophenyl)hexafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6FAm suitable for producing colorless and transparent polyimides?
A1: 6FAm, when reacted with specific dianhydrides like 4,4’-(hexafluoroisopropylidene) diphthalic anhydride (6FDA), yields polyimides with desirable optical properties. This is attributed to two main structural features of 6FAm:
- Hexafluoropropane (–C(CF3)2–) linkage: This group introduces a kinked structure in the polymer backbone, disrupting chain packing and reducing crystallinity. [, , , ] This results in enhanced light transmission.
- Electron-withdrawing trifluoromethyl (–CF3) groups: These groups decrease the electron density of the polymer, minimizing charge-transfer complex formation, a common cause of color in polyimides. [, , , ]
Q2: How does incorporating 6FAm into polyimides affect their thermal properties?
A2: Polyimides synthesized with 6FAm generally exhibit excellent thermal stability. Studies employing techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) show high glass transition temperatures (Tg) and decomposition temperatures. [, , , ] This thermal resistance makes them suitable for applications requiring high-temperature performance.
Q3: Beyond optical and thermal properties, how does 6FAm influence the mechanical characteristics of polyimides?
A3: The incorporation of 6FAm can influence the flexibility and strength of the resulting polyimide films. Research using Universal Tensile Machines (UTM) reveals that the specific properties depend on the overall polymer structure and processing conditions. [, ] For instance, the presence of additional functional groups on the diamine, like the hydroxyl group in 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAm-OH), can further modify these properties. [, ]
Q4: Are there any studies exploring the use of 6FAm in creating porous polyimide membranes?
A4: Yes, researchers have investigated the use of 6FAm in synthesizing polyimide membranes for microfiltration. By blending the 6FAm-based poly(amic acid) precursor with controlled amounts of poly(vinyl alcohol) (PVA) followed by specific heat treatment and PVA removal, porous structures with varying pore sizes can be achieved. [] This highlights the potential of 6FAm-based polyimides in membrane technologies.
Q5: What are the future directions for research on 6FAm-based polyimides?
A5: While 6FAm has demonstrated promise in high-performance polyimide synthesis, several avenues remain open for future exploration:
- Optimizing synthesis conditions: Fine-tuning polymerization parameters to maximize molecular weight, control polydispersity, and enhance film properties. [, ]
- Exploring blends and composites: Investigating the compatibility of 6FAm-based polyimides with other polymers, fillers, or nanoparticles to achieve targeted property enhancements. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















